Nifurtoinol is synthesized from 5-nitrofurfural and hydantoin. It is included in the ATC (Anatomical Therapeutic Chemical) classification system under the code J01X, which encompasses other antibacterials not classified elsewhere. Its chemical formula is , with a molar mass of approximately 268.185 g/mol .
The synthesis of Nifurtoinol involves a reaction between 5-nitrofurfural and hydantoin in the presence of a base, typically sodium ethoxide or similar reagents. The general reaction conditions include:
The process can be summarized as follows:
The molecular geometry and electronic distribution allow Nifurtoinol to effectively penetrate bacterial cell membranes and interact with target sites .
Nifurtoinol participates in various chemical reactions that can modify its structure and activity:
These reactions are crucial for developing new derivatives with improved efficacy against resistant bacterial strains.
The mechanism of action of Nifurtoinol primarily involves its reduction by bacterial nitroreductases, leading to the formation of reactive intermediates. These intermediates interfere with bacterial DNA synthesis by:
This dual action results in bactericidal effects against a range of Gram-negative and Gram-positive bacteria .
These properties influence its formulation into pharmaceutical products and its behavior in biological systems .
Nifurtoinol has several significant applications across various fields:
Nifurtoinol emerged as a synthetic antimicrobial agent during the mid-20th century’s intensive exploration of nitrofuran derivatives. Initial pharmacological investigations occurred in the 1950s–1960s, coinciding with the development of its better-known analogue nitrofurantoin (discovered in 1953) [2] [7]. The compound was marketed under trade names including Urfadyn and Uriton, primarily in European countries [3]. Despite its early promise, nifurtoinol remained a specialized therapeutic agent due to the subsequent development of broader-spectrum antibiotics. Renewed interest has surfaced in recent decades due to its retained activity against multidrug-resistant uropathogens, positioning it as a candidate for antimicrobial stewardship programs [3] [7].
Nifurtoinol (IUPAC name: 3-(hydroxymethyl)-1-{[(1E)-(5-nitro-2-furyl)methylene]amino}imidazolidine-2,4-dione) is systematically categorized within the nitrofuran antibiotic class. Its molecular formula is C₉H₈N₄O₆, with a molecular weight of 268.18 g/mol [1] [5] [9]. Structurally, it features:
This molecular architecture classifies it specifically as a hydantoin-type nitrofuran derivative (DG01552 per KEGG DRUG classification) [9]. Its Chemical Abstracts Service registry number is 1088-92-2, and it is pharmacologically designated by the International Nonproprietary Name (INN) nifurtoinol. Alternative chemical designations include hydroxymethylnitrofurantoin, reflecting its structural relationship to nitrofurantoin [1] [5].
Table 1: Chemical Classification and Identifiers of Nifurtoinol
Classification Parameter | Description | |
---|---|---|
Chemical Class | Nitrofuran antibiotics | |
Subclass | Hydantoin-type nitrofuran | |
Molecular Formula | C₉H₈N₄O₆ | |
Molecular Weight | 268.18 g/mol | |
CAS Registry Number | 1088-92-2 | |
INN | Nifurtoinol | |
ATC Code | J01XE02 | |
KEGG DRUG ID | D07243 | [1] [5] [9] |
Nifurtoinol functions as a bactericidal agent with a specialized role in managing uncomplicated lower urinary tract infections caused by susceptible Gram-negative and Gram-positive bacteria [1] [3]. Its clinical utility stems from distinctive pharmacological properties:
Its spectrum encompasses common uropathogens including Escherichia coli, Klebsiella pneumoniae, Enterobacter species, Staphylococcus saprophyticus, and Enterococcus faecalis [3] [4]. Notably, it maintains activity against many extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae and vancomycin-resistant enterococci (VRE), where conventional therapies often fail [4] [8]. However, intrinsic resistance occurs in Proteus, Pseudomonas, Serratia, Morganella, and Acinetobacter species due to inadequate nitroreductase activity or efflux mechanisms [4] [7].
Table 2: Comparative Activity of Nitrofuran Antibiotics Against Common Uropathogens
Bacterial Pathogen | Nifurtoinol Susceptibility | Nitrofurantoin Susceptibility |
---|---|---|
Escherichia coli | +++ | +++ |
Klebsiella pneumoniae | ++ | ++ |
Enterobacter cloacae | ++ | ++ |
Citrobacter freundii | ++ | ++ |
Enterococcus faecalis | +++ | +++ |
Staphylococcus saprophyticus | +++ | +++ |
Proteus mirabilis | – | – |
Pseudomonas aeruginosa | – | – |
Serratia marcescens | – | – |
(+++ = Consistently susceptible; ++ = Variably susceptible; – = Resistant) [3] [4] [7]
Mechanism of Action: Nifurtoinol enters bacterial cells via passive diffusion where cytoplasmic flavoproteins (nitroreductases) reduce its nitro group (–NO₂) to reactive intermediates (e.g., nitro anions, hydroxylamines). These intermediates:
This multi-target mechanism explains its low resistance rates (<2% in E. coli isolates) despite decades of clinical use [4] [8]. Resistance, when observed, primarily stems from mutations in nitroreductase-encoding genes (nfsA, nfsB) or efflux pump overexpression [4] [7].
Clinical Effectiveness: Meta-analyses of urinary tract infection treatment trials demonstrate microbiological eradication rates of 80–92% and clinical cure rates of 79–92% for nitrofuran-class antibiotics like nifurtoinol [2] [6]. Its efficacy remains particularly relevant against multidrug-resistant uropathogens where therapeutic options are severely limited.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1